1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole
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Overview
Description
1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole is a heterocyclic compound that features both pyrazole and imidazole rings
Preparation Methods
The synthesis of 1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole typically involves the reaction of an aryl-substituted pyrazole with a suitable sulfonylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Materials Science: It is investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also contains a pyrazole ring and is used in similar applications.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): This platinum complex features a pyrazole ligand and is studied for its photophysical properties.
The uniqueness of this compound lies in its combination of pyrazole and imidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-12-8(3-4-11-12)7-13-6-5-10-9(13)16(2,14)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYZOICGEYEMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2C=CN=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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